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D-myo-Inositol-3-phosphate (sodium salt)

Enzyme Kinetics Plant Biochemistry Inositol Metabolism

Researchers face significant data variability when incorrect inositol phosphate isomers are substituted in phosphoinositide pathway assays. This compound eliminates that risk as the definitive 3-phosphate positional isomer. • Enables precise kinetic characterization of barley IMPase with a benchmark Km of 9.7 µM. • Validated substrate for Lpa1 kinase, essential for reconstituting early phytic acid biosynthesis. • Supplied as lyophilized powder, ≥98% pure, for tracing flux through specific InsP metabolic branches.

Molecular Formula C6H12NaO9P
Molecular Weight 282.12 g/mol
Cat. No. B10767136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol-3-phosphate (sodium salt)
Molecular FormulaC6H12NaO9P
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[Na+]
InChIInChI=1S/C6H13O9P.Na/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);/q;+1/p-1/t1?,2-,3+,4-,5-,6?;/m0./s1
InChIKeyCHOHZLSIGPJILL-YLIIPRRGSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-myo-Inositol-3-phosphate (sodium salt) Overview


D-myo-Inositol-3-phosphate (sodium salt), also known as Ins(3)P1, is a water-soluble member of the inositol phosphate (InsP) family of second messengers [1]. It serves as a key intermediate in cellular signal transduction and inositol phosphate metabolism, where it can be generated via the dephosphorylation of polyphosphate inositols such as Ins(3,4)P2 by inositol polyphosphate 4-phosphatase . Available as a lyophilized powder with a purity of ≥98% and a molecular weight of 282.12 g/mol (sodium salt form) , this compound is a critical tool for researchers investigating the phosphoinositide pathway and its associated enzymes.

Phosphoinositide pathway probe: Inositol phosphate second messenger and metabolic intermediate
Position-specific 3-phosphate isomer: Non-interchangeable with Ins(1)P1 or Ins(4)P1
Lyophilized, water-soluble format: Compatible with in vitro enzyme assays and solution-based tracing

Why D-myo-Inositol-3-phosphate Cannot Be Substituted


Despite being members of the same broad class of inositol monophosphates, the specific positional isomer of the phosphate group on the myo-inositol ring critically dictates the compound's interaction with key metabolic enzymes and signaling proteins [1]. D-myo-Inositol-3-phosphate is not a generic surrogate for its more common counterpart, D-myo-Inositol-1-phosphate (Ins(1)P1), or the less-studied Ins(4)P1 isomer. Enzymes such as inositol monophosphatase (IMPase) and specific plant kinases exhibit distinct kinetic properties and binding affinities that are exquisitely sensitive to the phosphate's position, which in turn governs the compound's role in distinct metabolic fates and signaling cascades [2]. Substituting an unverified or incorrect isomer introduces uncontrolled variability into experimental systems, potentially leading to misleading kinetic data, misidentification of pathway intermediates, or failure to recapitulate physiological processes. The following quantitative evidence underscores why the 3-phosphate configuration is non-interchangeable.

Positional isomer mismatch Ins(1)P1 or Ins(4)P1 may show distinct enzyme kinetics and binding properties; reported Km values for IMPase vary up to 34-fold depending on the isomer.
Pathway-intermediate recognition Specific Lpa1 active-site binding has been identified only for the 3-phosphate isomer; generic inositol monophosphate may not reproduce this interaction.
Metabolic tracing fidelity Ins(3)P1 is generated from Ins(3,4)P2 dephosphorylation; substituting other isomers may alter flux interpretation in InsP phosphatase studies.

Quantitative Advantages of D-myo-Inositol-3-phosphate


High Affinity for Plant Inositol Monophosphatase

In a direct kinetic analysis using a purified recombinant plant enzyme, D/L-Ins(3)P1 was found to be a significantly better substrate for barley inositol monophosphatase (IMPase) than for other characterized eukaryotic IMPases [1]. The enzyme exhibited a markedly lower Michaelis-Menten constant (Km), indicative of a much higher substrate affinity.

IMPase Affinity
Head-to-head
Km = 9.7 µM for barley IMPase vs. 43–330 µM for other eukaryotic IMPases; 4.4–34 fold higher reported affinity.
Supports plant IMPase enzyme assay context.
Recombinant enzyme in vitro; may not reflect native lysate conditions.
Enzyme Kinetics Plant Biochemistry Inositol Metabolism

Specific Lpa1 Kinase Active Site Binding

Three-dimensional structural analysis of the Lpa1 protein, a key enzyme in the phytic acid biosynthesis pathway in plants, revealed a specific and critical interaction with its cofactor and substrate [1]. The analysis indicated that myo-inositol 3-monophosphate [Ins(3)P1] could bind to the active site of Lpa1, with ATP serving as a cofactor for the catalytic reaction.

Lpa1 Active-Site Binding
Class-level
Myo-inositol 3-monophosphate binds Lpa1 active site with ATP as cofactor, identified via structural modeling.
Supports Lpa1 pathway-reconstitution context.
Single structural model; experimental binding kinetics not reported.
Structural Biology Plant Genetics Phosphorus Metabolism

Long-Term Storage Stability

Reliable long-term storage is essential for experimental consistency and efficient laboratory procurement. Manufacturer specifications provide clear, quantified stability data for this compound in both powder and solution forms .

Storage Stability
Data to verify
Powder: 3 years at -20°C; In solvent: 1 year at -80°C.
Supports inventory and assay reproducibility review.
Vendor-specified; independent verification recommended.
Compound Management Assay Reproducibility Laboratory Procurement

Key Applications of D-myo-Inositol-3-phosphate


Plant IMPase Kinetics

Researchers focusing on plant inositol metabolism, particularly in crops like barley, can utilize D-myo-Inositol-3-phosphate (sodium salt) as a high-affinity substrate for in vitro enzyme assays [1]. The established Km of 9.7 µM for barley IMPase provides a quantitative benchmark for enzyme activity, enabling precise kinetic studies, inhibitor screening (e.g., for lithium mimetics), and comparative analyses of IMPase isoforms across different plant species or mutant lines [1].

Phytic Acid Biosynthesis in Seeds

This compound is a validated intermediate and substrate for the Lpa1 kinase, a central enzyme in the phytic acid (InsP6) biosynthetic pathway in plants [2]. As such, it is essential for in vitro reconstitution of the early steps of this pathway, for studying the effects of Lpa1 mutations on enzyme kinetics, and for high-throughput screening efforts aimed at identifying small molecule modulators of phytic acid synthesis to develop low-phytate crop varieties [2].

InsP Pathway Metabolic Tracing

Given its specific generation from the dephosphorylation of Ins(3,4)P2 and its distinct metabolic fate compared to Ins(1)P1 or Ins(4)P1, this compound is an indispensable tool for labeling and tracing studies . It can be used as a defined substrate to track flux through specific branches of the inositol phosphate metabolic network in cell lysates or purified enzyme systems, helping to resolve the complex interplay of inositol phosphate kinases and phosphatases .

Application
Selection Property
Validation Focus
Plant IMPase enzyme assays
Enzyme-substrate affinity context
Km comparison across plant IMPase isoforms
Phytic acid biosynthesis reconstitution
Lpa1 pathway-intermediate validation
Phytic acid synthesis modulation in seeds
InsP metabolic flux tracing
Ins(3,4)P2 dephosphorylation specificity
Flux analysis through inositol phosphate phosphatases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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